N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) in the presence of triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired indole-sulfonamide derivative in moderate to good yields.
Industrial Production Methods
Industrial production of indole-sulfonamide derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl chlorides in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development .
Scientific Research Applications
N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression. This binding can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure, used in plant growth and development studies.
Indole-2-carboxylic acid: Another indole derivative with applications in medicinal chemistry and drug development.
Sulfonamide-based indole analogs: These compounds exhibit strong antimicrobial actions and are used in the development of new antibiotics.
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide stands out due to its unique combination of indole and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-11(2)21(18,19)14-8-10-20(16,17)15-9-7-12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJODIUDXRASJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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